![molecular formula C24H29NO2 B12640778 2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 920269-77-8](/img/structure/B12640778.png)
2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their strong adhesive properties and are widely used in various industrial and medical applications. The structure of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate consists of a biphenyl core with an octyl group attached to one phenyl ring and a cyanoethyl ester group attached to the carboxylate group on the other phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid with 2-cyanoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and catalysts, as well as precise control of reaction temperature and time, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4’-octyl[1,1’-biphenyl]-4-carboxylic acid and 2-cyanoethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the cyano group to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 4’-octyl[1,1’-biphenyl]-4-carboxylic acid and 2-cyanoethanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: New derivatives with nucleophiles replacing the cyano group.
科学的研究の応用
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its adhesive properties in surgical applications, such as wound closure and tissue bonding.
Industry: Utilized in the production of high-performance adhesives and coatings due to its strong bonding capabilities and resistance to environmental factors.
作用機序
The mechanism of action of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate primarily involves its ability to undergo rapid polymerization upon exposure to moisture. This polymerization process leads to the formation of strong adhesive bonds. The molecular targets and pathways involved include the interaction of the cyano group with nucleophiles present on the surface of the substrate, leading to the formation of covalent bonds and the establishment of a cohesive polymer network.
類似化合物との比較
Similar Compounds
Ethyl cyanoacrylate: Commonly used in superglues and has similar adhesive properties.
Butyl cyanoacrylate: Used in medical adhesives for wound closure and tissue bonding.
Methyl cyanoacrylate: Known for its fast-setting adhesive properties and used in various industrial applications.
Uniqueness
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core structure, which provides enhanced stability and resistance to environmental factors compared to other cyanoacrylates. The presence of the octyl group also contributes to its hydrophobic properties, making it suitable for applications where moisture resistance is crucial.
特性
CAS番号 |
920269-77-8 |
|---|---|
分子式 |
C24H29NO2 |
分子量 |
363.5 g/mol |
IUPAC名 |
2-cyanoethyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C24H29NO2/c1-2-3-4-5-6-7-9-20-10-12-21(13-11-20)22-14-16-23(17-15-22)24(26)27-19-8-18-25/h10-17H,2-9,19H2,1H3 |
InChIキー |
HQBTTYNLWMPQEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


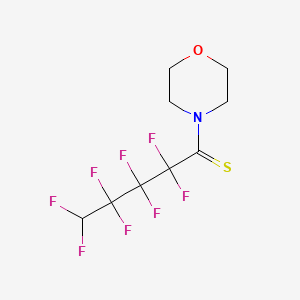
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
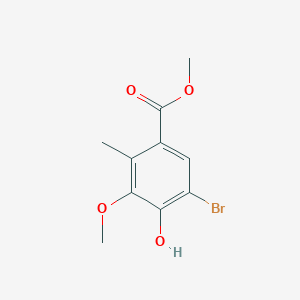

![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)
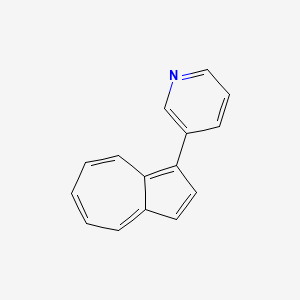
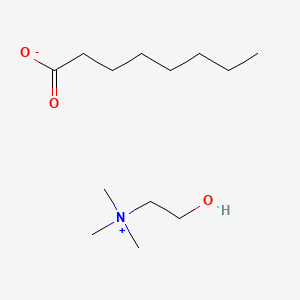
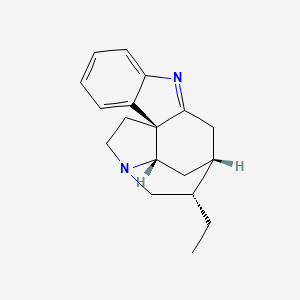
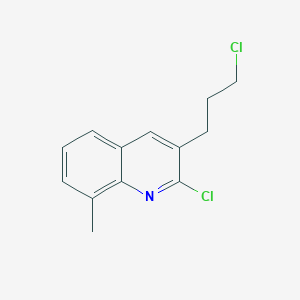
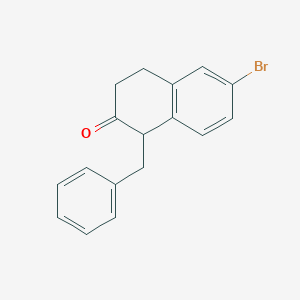
![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)

![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
